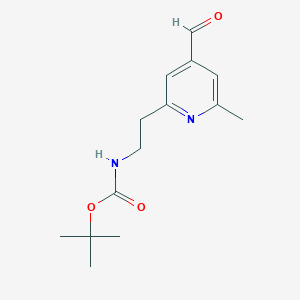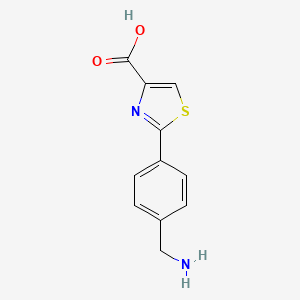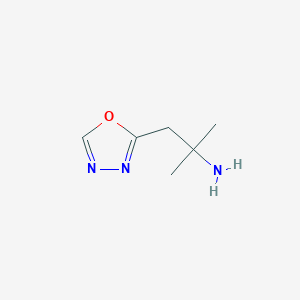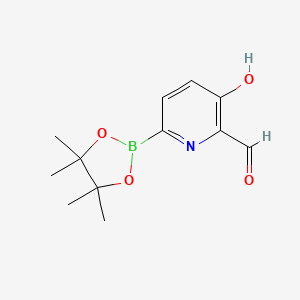
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative with the molecular formula C12H16BNO4 and a molecular weight of 249.07 g/mol . This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and can be completed within a few hours.
Industrial Production Methods
Industrial production of boronic esters, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient handling and scaling up of reactions, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed to facilitate the reaction.
Major Products
科学的研究の応用
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester has diverse applications in scientific research:
作用機序
The mechanism of action of (6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester primarily involves its role as a boron-containing reagent in organic synthesis. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.
5-Formyl-6-methoxypyridine-3-boronic Acid Pinacol Ester: A structurally related compound with similar reactivity.
Uniqueness
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. The presence of both formyl and hydroxyl groups on the pyridine ring allows for additional functionalization and derivatization, making it a versatile intermediate in various chemical transformations .
特性
分子式 |
C12H16BNO4 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC名 |
3-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)10-6-5-9(16)8(7-15)14-10/h5-7,16H,1-4H3 |
InChIキー |
LBWBKZVJHOLAPL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,12S,14S,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B14852033.png)
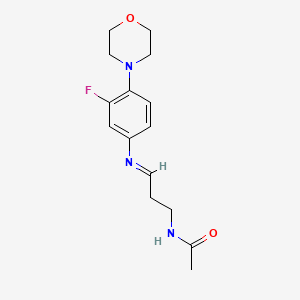

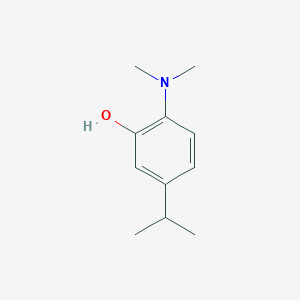
![[1,3]Dioxolo[4,5-B]pyridine-7-carbaldehyde](/img/structure/B14852054.png)
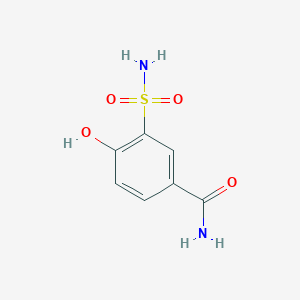
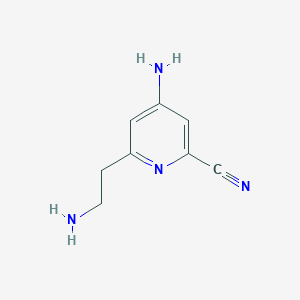
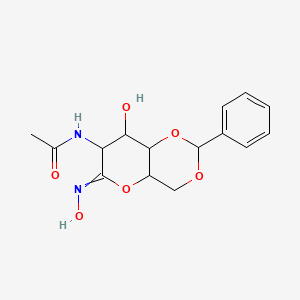

![2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852096.png)
